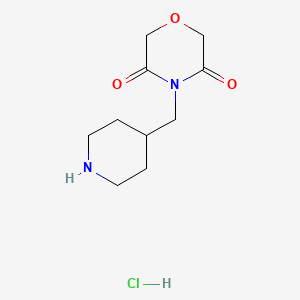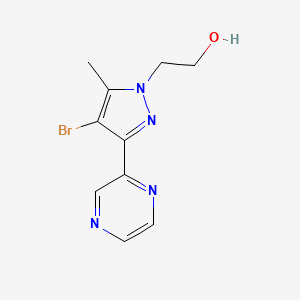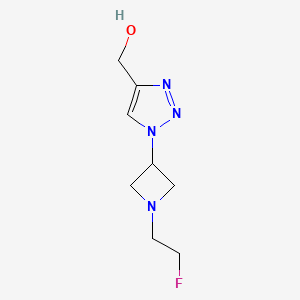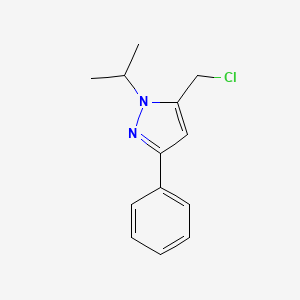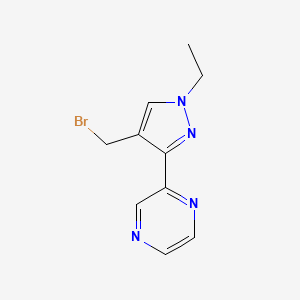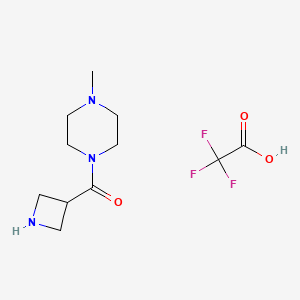
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate
Descripción general
Descripción
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate, also known as AZT-3-MPA, is a synthetic compound that has been developed for use in scientific research. It is a derivative of the azetidine ring system and is a member of the piperazine family. AZT-3-MPA is a white, crystalline, odorless solid that is soluble in water and ethanol. It has a molecular weight of 462.5 g/mol and a melting point of 115-117°C.
Aplicaciones Científicas De Investigación
Enzyme Resolution and Inhibitor Synthesis
A convergent synthesis of a potent human leukocyte elastase inhibitor, achieved via chiral synthesis of key intermediates, utilized enzyme resolution of beta-lactam esters. This process demonstrated the compound's potential in medicinal chemistry for developing inhibitors targeting specific enzymes involved in disease processes (Cvetovich et al., 1996).
Catalytic Asymmetric Synthesis
A practical approach to the preparation of enantiopure compounds from cheap and easily available materials highlighted the use of the chiral azetidine ring. The compounds were evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, showing high enantioselectivity, which is crucial for synthesizing optically active pharmaceuticals (Wang et al., 2008).
Antimicrobial Activity
Several compounds, including 4-(1-haloalkyl)-2-azetidinones, were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, demonstrating the potential of these compounds as templates for developing new antibacterial agents (Nagaraj et al., 2018).
Anticancer Activity
Piperazine scaffolds combined with 2-azetidinone pharmacophores were studied for their anti-proliferative properties and apoptosis induction in cervical cancer cells. One compound, in particular, showed remarkable efficacy, suggesting the potential for developing effective antitumor agents (Khanam et al., 2018).
Propiedades
IUPAC Name |
azetidin-3-yl-(4-methylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.C2HF3O2/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8;3-2(4,5)1(6)7/h8,10H,2-7H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTUDTNFCFYPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



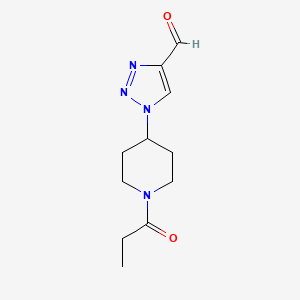
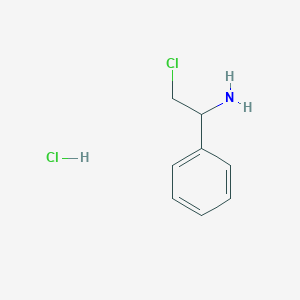
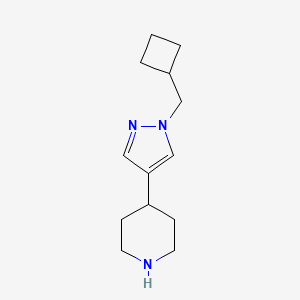
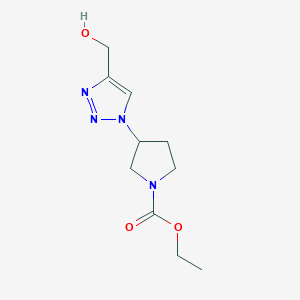
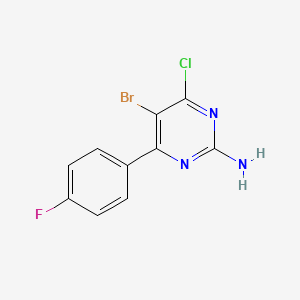
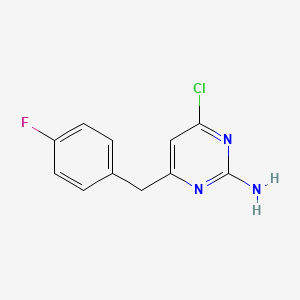
![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)
